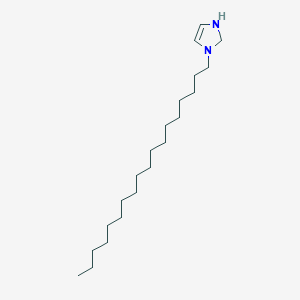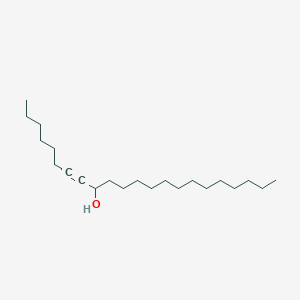
Docos-7-YN-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docos-7-YN-9-OL is an organic compound characterized by a long carbon chain with a triple bond and a hydroxyl group. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of the hydroxyl group classifies it as an alcohol. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Docos-7-YN-9-OL typically involves the use of alkyne and alcohol functional groups. One common method is the reaction of a terminal alkyne with a suitable aldehyde or ketone in the presence of a base, followed by reduction to yield the desired alcohol. For example, the reaction of ethynylmagnesium bromide with an aldehyde, followed by hydrolysis, can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Docos-7-YN-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alkenes or alkanes.
Substitution: Produces alkyl halides.
Aplicaciones Científicas De Investigación
Docos-7-YN-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Docos-7-YN-9-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in cycloaddition reactions. These interactions can affect various biochemical pathways and molecular processes, making it a versatile compound in research.
Comparación Con Compuestos Similares
Similar Compounds
1-Octyne: A shorter alkyne with similar reactivity but different physical properties.
2-Butyn-1-ol: Another alkyne alcohol with a shorter carbon chain.
Propargyl alcohol: A simple alkyne alcohol used in various chemical reactions.
Uniqueness
Docos-7-YN-9-OL stands out due to its long carbon chain, which imparts unique physical and chemical properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
91295-78-2 |
|---|---|
Fórmula molecular |
C22H42O |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
docos-7-yn-9-ol |
InChI |
InChI=1S/C22H42O/c1-3-5-7-9-11-12-13-14-15-17-19-21-22(23)20-18-16-10-8-6-4-2/h22-23H,3-17,19,21H2,1-2H3 |
Clave InChI |
AVGUTLCUXJGYAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C#CCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
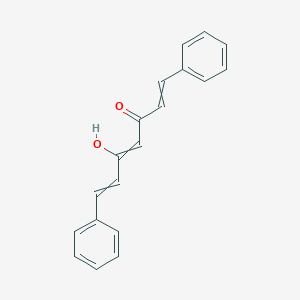
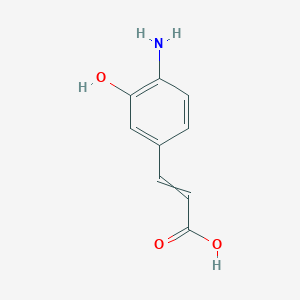
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
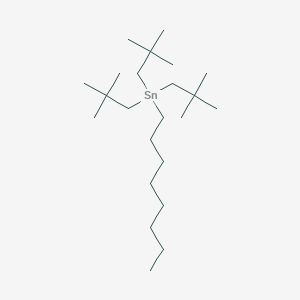
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)



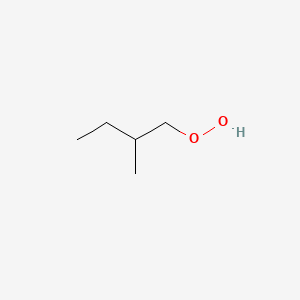
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)

